molecular formula C6H4Cl3N B13539685 2,4-Dichloro-6-(chloromethyl)pyridine

2,4-Dichloro-6-(chloromethyl)pyridine

Cat. No.: B13539685
M. Wt: 196.5 g/mol
InChI Key: OZAOBKLEVCLUMH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(chloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H4Cl3N. This compound is known for its significant role in various chemical reactions and industrial applications. It is a solid or semi-solid substance that requires careful handling due to its hazardous nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, involving the use of catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2,4-Dichloro-6-(chloromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from other chlorinated pyridine derivatives .

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

2,4-dichloro-6-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2

InChI Key

OZAOBKLEVCLUMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Cl)Cl

Origin of Product

United States

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